molecular formula C13H19ClN2O2S B1399374 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane CAS No. 1316218-00-4

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane

Cat. No.: B1399374
CAS No.: 1316218-00-4
M. Wt: 302.82 g/mol
InChI Key: BKFIDMVLSUZZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloro-substituted pyridine ring and a methanesulfonyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps. One common route starts with the chlorination of pyridine to obtain 2-chloro-pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with an azepane derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the azepane ring.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The chloro-pyridine moiety can bind to enzyme active sites, inhibiting their function. The methanesulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridinylmethanol
  • 4-Chloro-2-pyridinylmethanol

Uniqueness

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane is unique due to the presence of both a chloro-pyridine ring and a methanesulfonyl-azepane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2-chloropyridin-4-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFIDMVLSUZZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 2
Reactant of Route 2
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 3
Reactant of Route 3
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 4
Reactant of Route 4
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 5
Reactant of Route 5
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 6
Reactant of Route 6
4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.